molecular formula C18H15ClN4O5S B3635989 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3635989
M. Wt: 434.9 g/mol
InChI Key: LGSQXJJCXNNEGG-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a chlorobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the chlorobenzyl-thiadiazole intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interacting with DNA: The compound can intercalate into DNA, interfering with DNA replication and transcription, which is crucial for its antimicrobial and anticancer activities.

    Modulating Signaling Pathways: It may modulate signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Similar structure but different ring system (thiazole vs. thiadiazole).

    N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Similar chlorobenzyl group but different core structure (triazinan vs. thiadiazole).

    N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Similar thiadiazole ring but different substituents.

These comparisons illustrate the structural diversity and potential for varied biological activities among these compounds.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O5S/c1-27-14-8-12(13(23(25)26)9-15(14)28-2)17(24)20-18-22-21-16(29-18)7-10-3-5-11(19)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSQXJJCXNNEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 3
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide

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